Samarium vanadium tetraoxide

Description

Properties

CAS No. |

13566-08-0 |

|---|---|

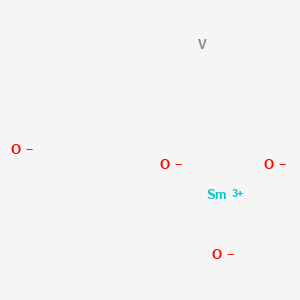

Molecular Formula |

O4SmV-5 |

Molecular Weight |

265.298 |

IUPAC Name |

oxygen(2-);samarium(3+);vanadium |

InChI |

InChI=1S/4O.Sm.V/q4*-2;+3; |

InChI Key |

UNZMRJQLCPZUKT-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Sm+3] |

Synonyms |

samarium vanadium tetraoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Vanadium Pentoxide (V₂O₅): Widely used in industrial catalysts and battery cathodes. V₂O₅ exhibits a layered orthorhombic structure, whereas SmVO₄ likely adopts a monoclinic or tetragonal phase akin to BiVO₄ .

- Vanadium Trioxide (V₂O₃) : A metallic conductor at high temperatures, contrasting with the semiconducting behavior of SmVO₄. V₂O₃ is utilized in thermochromic coatings, while SmVO₄’s applications remain niche, such as in reduction-resistant electrolytes .

- Vanadium Tetraoxide (V₂O₄) : Intermediate oxidation state (V⁴⁺) with mixed conductivity. SmVO₄ may offer superior thermal stability (>1000°C) compared to V₂O₄, which decomposes at lower temperatures .

Comparison with Bismuth Vanadium Tetraoxide (BiVO₄)

Photocatalytic Performance

- BiVO₄ : A leading photocatalyst for water splitting and pollutant degradation (e.g., dyes, antibiotics) due to its visible-light absorption (bandgap ~2.4 eV) .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What synthesis methods are commonly employed to prepare phase-pure SmVO₄, and what analytical techniques validate its structural integrity?

- Methodological Answer : SmVO₄ is typically synthesized via solid-state reactions using stoichiometric ratios of samarium(III) oxide (Sm₂O₃) and vanadium(V) oxide (V₂O₅) at high temperatures (e.g., 900–1000°C) in air or controlled atmospheres. For example, Sm₅VO₁₀ was synthesized by mixing Sm₂O₃ and V₂O₅ in a 5:1 molar ratio and calcining at 950°C for 24 hours . Characterization involves X-ray diffraction (XRD) for phase identification, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) for elemental mapping, and Fourier-transform infrared spectroscopy (FTIR) to confirm vanadate bonding .

Q. What are the oxidation states of vanadium and samarium in SmVO₄, and how do synthesis conditions influence these states?

- Methodological Answer : In SmVO₄, samarium adopts a +3 oxidation state, while vanadium exists as V⁵⁺. Achieving the correct oxidation state requires controlled calcination in oxidizing atmospheres to prevent reduction of V⁵⁺ to lower states (e.g., V⁴⁺). Thermogravimetric analysis (TGA) under varying oxygen partial pressures can monitor phase stability, and X-ray photoelectron spectroscopy (XPS) validates oxidation states .

Q. What safety protocols are critical when handling SmVO₄ precursors like Sm₂O₃ and V₂O₅?

- Methodological Answer : Sm₂O₃ and V₂O₅ are irritants and require PPE (gloves, lab coats, goggles). For inhalation risks, work in fume hoods and use HEPA filters. In case of skin contact, wash immediately with soap and water. Store precursors in airtight containers away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported lattice parameters of SmVO₄ across studies?

- Methodological Answer : Discrepancies often arise from impurities, non-stoichiometry, or instrument calibration errors. Use Rietveld refinement of high-resolution synchrotron XRD data to refine lattice parameters. Cross-validate with neutron diffraction to resolve oxygen positions and density functional theory (DFT) calculations to predict ideal structures .

Q. What strategies optimize the photocatalytic efficiency of SmVO₄, and how are charge-transfer mechanisms analyzed?

- Methodological Answer : Doping with transition metals (e.g., Fe³⁺) or creating oxygen vacancies enhances visible-light absorption. Electrochemical impedance spectroscopy (EIS) and ultraviolet-visible diffuse reflectance spectroscopy (UV-Vis DRS) quantify bandgap modifications. Transient absorption spectroscopy tracks electron-hole recombination rates to correlate structural defects with activity .

Q. How do synthesis parameters (e.g., heating rate, precursor morphology) influence SmVO₄’s crystallite size and surface area?

- Methodological Answer : Slower heating rates (2–5°C/min) reduce thermal stress, yielding larger crystallites. Ball-milling precursors to nanoscale sizes before calcination increases surface area. BET surface area analysis and transmission electron microscopy (TEM) quantify these effects. Compare hydrothermal vs. solid-state synthesis for morphology control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.